2-(Thiazol-5-yl)ethanamine hydrochloride
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Overview
Description
2-(Thiazol-5-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-5-yl)ethanamine hydrochloride typically involves the reaction of thiazole with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Thiazol-5-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Thiazol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiazol-4-yl)ethanamine hydrochloride
- 2-(Thiazol-2-yl)ethanamine hydrochloride
- 2-(Thiazol-3-yl)ethanamine hydrochloride
Uniqueness
2-(Thiazol-5-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
1956340-93-4 |
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Molecular Formula |
C5H9ClN2S |
Molecular Weight |
164.66 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2;1H |
InChI Key |
IOAAIWQCCAHJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CCN.Cl |
Origin of Product |
United States |
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